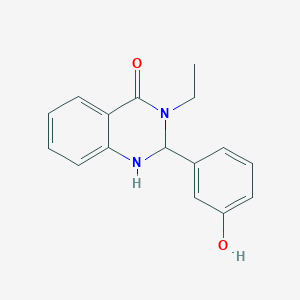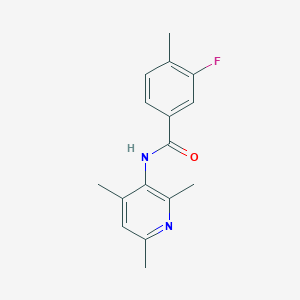
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone, also known as MMQ, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MMQ is a small molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
作用机制
The mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity. (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of certain protein kinases, which play a key role in cellular signaling pathways.
Biochemical and Physiological Effects:
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been found to exhibit a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
实验室实验的优点和局限性
One advantage of using (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular proteins and enzymes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone. One area of interest is its potential use as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Additionally, (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone may have applications in other areas of research, such as neuroscience and infectious diseases. Further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone and its potential uses in various research applications.
合成方法
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone can be synthesized using a variety of methods, including the reaction of 3-methylmorpholine and 2-chloroquinoline-3-carbaldehyde in the presence of a base. Other methods involve the reaction of 2-aminobenzophenone with 3-methylmorpholine and subsequent cyclization.
科学研究应用
(3-Methylmorpholin-4-yl)-quinolin-2-ylmethanone has been investigated for its potential use in a variety of research applications, including as a fluorescent probe for imaging cellular processes. It has also been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, making it a potential therapeutic target for diseases such as cancer.
属性
IUPAC Name |
(3-methylmorpholin-4-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-19-9-8-17(11)15(18)14-7-6-12-4-2-3-5-13(12)16-14/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKYWOVBPKXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


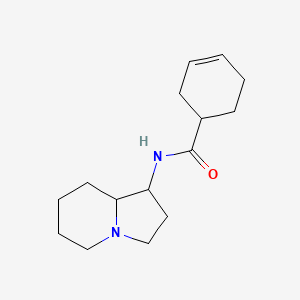

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methylindole-3-carboxamide](/img/structure/B7526872.png)
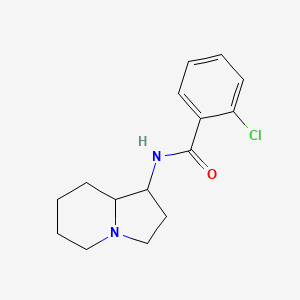
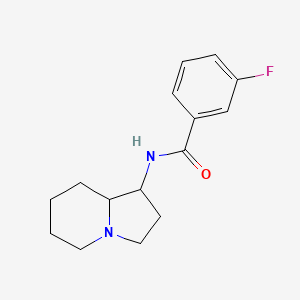

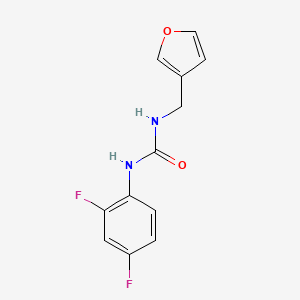
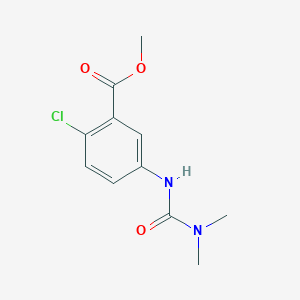
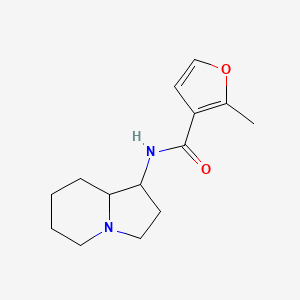
![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
![4-[[4-[3-(Difluoromethoxy)-4-methoxybenzoyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7526905.png)
